Plicamycin

Catalog No.
S548117
CAS No.
18378-89-7
M.F
C52H76O24
M. Wt
1085.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Plicamycin

CAS Number

18378-89-7

Product Name

Plicamycin

IUPAC Name

2-[4-[4-(4,5-dihydroxy-4,6-dimethyloxan-2-yl)oxy-5-hydroxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]oxy-3-(3,4-dihydroxy-1-methoxy-2-oxopentyl)-6-[4-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-5-hydroxy-6-methyloxan-2-yl]oxy-8,9-dihydroxy-7-methyl-3,4-dihydro-2H-anthracen-1-one

Molecular Formula

C52H76O24

Molecular Weight

1085.1 g/mol

InChI

InChI=1S/C52H76O24/c1-18-29(72-34-14-30(43(58)21(4)68-34)73-33-13-28(54)42(57)20(3)67-33)12-26-10-25-11-27(49(66-9)48(63)41(56)19(2)53)50(47(62)39(25)46(61)38(26)40(18)55)76-36-16-31(44(59)23(6)70-36)74-35-15-32(45(60)22(5)69-35)75-37-17-52(8,65)51(64)24(7)71-37/h10,12,19-24,27-28,30-37,41-45,49-51,53-61,64-65H,11,13-17H2,1-9H3

InChI Key

CFCUWKMKBJTWLW-UHFFFAOYSA-N

SMILES

CC1C(C(CC(O1)OC2CC(OC(C2O)C)OC3=CC4=CC5=C(C(=O)C(C(C5)C(C(=O)C(C(C)O)O)OC)OC6CC(C(C(O6)C)O)OC7CC(C(C(O7)C)O)OC8CC(C(C(O8)C)O)(C)O)C(=C4C(=C3C)O)O)O)O

Solubility

Sol in lower alcohols, acetone, ethyl acetate, water. Moderately sol in chloroform. Slightly sol in ether, benzene.
1 G SOL IN LESS THAN 200 ML WATER, 2000 ML ALCOHOL, IN LESS THAN 1000 ML METHANOL, IN MORE THAN 10 ML ETHYL ACETATE

Synonyms

aureolic acid; mithramycin. US brand name: Mithracin. Foreign brand name: Mithracine. Abbreviation: MTH. Code names: A2371; PA144

Canonical SMILES

CC1C(C(CC(O1)OC2CC(OC(C2O)C)OC3=CC4=CC5=C(C(=O)C(C(C5)C(C(=O)C(C(C)O)O)OC)OC6CC(C(C(O6)C)O)OC7CC(C(C(O7)C)O)OC8CC(C(C(O8)C)O)(C)O)C(=C4C(=C3C)O)O)O)O

Isomeric SMILES

C[C@@H]1[C@H]([C@@H](C[C@@H](O1)O[C@@H]2C[C@@H](O[C@@H]([C@@H]2O)C)OC3=CC4=CC5=C(C(=O)[C@H]([C@@H](C5)[C@@H](C(=O)[C@H]([C@@H](C)O)O)OC)O[C@H]6C[C@H]([C@@H]([C@H](O6)C)O)O[C@H]7C[C@H]([C@@H]([C@H](O7)C)O)O[C@H]8C[C@]([C@@H]([C@H](O8)C)O)(C)O)C(=C4C(=C3C)O)O)O)O

Description

The exact mass of the compound Plicamycin is 1084.47265 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as sol in lower alcohols, acetone, ethyl acetate, water. moderately sol in chloroform. slightly sol in ether, benzene.1 g sol in less than 200 ml water, 2000 ml alcohol, in less than 1000 ml methanol, in more than 10 ml ethyl acetatein water, 1.5x10+5 mg/l at 25 °c (est). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 24559. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Aminoglycosides - Anthracyclines - Supplementary Records. It belongs to the ontological category of secondary alpha-hydroxy ketone in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Anti-tumor Properties

Plicamycin exhibits anti-tumor properties by interfering with DNA replication and transcription in cancer cells. Researchers have investigated its effectiveness against various cancers, including testicular tumors, some types of leukemia, and some solid tumors []. However, its severe side effects limit its clinical use as a cancer treatment [].

Despite limitations, plicamycin remains a valuable research tool for understanding mechanisms of cancer cell growth and death. Studies explore how plicamycin disrupts specific cellular processes crucial for tumor development [].

Studying Angiogenesis

Angiogenesis is the process of new blood vessel formation. Plicamycin disrupts the growth of blood vessels by targeting endothelial cells, the lining of blood vessels. This makes it a valuable tool for researchers studying angiogenesis and its role in various diseases, including cancer and inflammatory conditions [].

Plicamycin can help scientists understand the molecular pathways involved in blood vessel formation and identify potential targets for anti-angiogenic therapies [].

Investigating RNA Polymerase Function

Plicamycin binds to RNA polymerase, an enzyme essential for RNA synthesis. This binding inhibits the production of RNA, a key molecule for protein synthesis and cellular function. Researchers use plicamycin to study the function of RNA polymerase and its role in various biological processes [].

Plicamycin, also known as mithramycin, is an antitumor antibiotic originally isolated from the fermentation products of the bacterium Streptomyces plicatus. This compound has a complex chemical structure with the formula C52H76O24C_{52}H_{76}O_{24} and a molecular weight of approximately 1085.15 g/mol . Plicamycin exhibits unique properties that allow it to bind to DNA, inhibiting RNA synthesis, which contributes to its antineoplastic activity. It is primarily used in the treatment of certain types of cancer and for managing hypercalcemia associated with malignancies .

Plicamycin acts by inhibiting RNA synthesis in cells. It binds to DNA, particularly GC-rich regions, and disrupts the process by which RNA is transcribed from DNA []. This mechanism is thought to be responsible for its anti-cancer effects, as cancer cells rely heavily on RNA production for growth and division [].

Plicamycin's mechanism of action involves the formation of a complex with DNA in the presence of divalent cations like magnesium. This interaction inhibits DNA-dependent RNA synthesis, which is crucial for cell proliferation . The compound's ability to bind to helical double-stranded DNA disrupts normal cellular processes, leading to its antitumor effects. Additionally, plicamycin may lower serum calcium levels by blocking the action of parathyroid hormone on osteoclasts, thereby reducing bone resorption and calcium release into the bloodstream .

The synthesis of plicamycin typically involves fermentation processes using Streptomyces plicatus. The biosynthetic pathway includes several enzymatic reactions that lead to the formation of this complex molecule. While specific synthetic routes in laboratory settings have been explored, natural extraction remains the primary method for obtaining plicamycin due to its intricate structure and biological activity .

Plicamycin is primarily used in oncology for:

  • Cancer Treatment: It has been employed in the treatment of testicular cancer and other solid tumors.
  • Management of Hypercalcemia: Plicamycin is utilized to lower elevated calcium levels in patients with malignancies .

Despite its efficacy, plicamycin's clinical use has diminished due to its toxicity profile, with newer agents offering similar benefits with fewer side effects.

Plicamycin interacts with various drugs and biological systems. Notably:

  • It may enhance the risk of hemorrhage when used concurrently with nonsteroidal anti-inflammatory drugs.
  • The compound's hepatotoxicity necessitates careful monitoring of liver function during treatment .
  • Studies indicate that plicamycin's interaction with DNA affects multiple cellular pathways, making it a significant focus in cancer research aimed at understanding drug resistance mechanisms in tumor cells .

Plicamycin shares structural and functional similarities with several other compounds. Here are some notable examples:

Compound NameMechanism of ActionUnique Features
MithramycinInhibits RNA synthesisSimilar structure but different binding affinity
DactinomycinBinds DNA and inhibits RNA synthesisMore potent but higher toxicity profile
Actinomycin DInhibits RNA synthesisUsed primarily in pediatric cancers
AdriamycinIntercalates DNAWidely used in various cancers; cardiotoxicity concern

Plicamycin stands out due to its dual role in both cancer treatment and hypercalcemia management, alongside its unique mechanism involving DNA binding and inhibition of osteoclast activity. Its distinctiveness lies not only in its chemical structure but also in its specific applications within oncology.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

Color/Form

YELLOW, CRYSTALLINE POWDER SHOWING BIREFRINGENCE

XLogP3

0.6

Hydrogen Bond Acceptor Count

24

Hydrogen Bond Donor Count

11

Exact Mass

1084.47265329 g/mol

Monoisotopic Mass

1084.47265329 g/mol

Heavy Atom Count

76

LogP

Log Kow = -0.25 at pH 7.4

Odor

ODORLESS

Appearance

solid powder

Melting Point

180-183 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

NIJ123W41V

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 4 notifications to the ECHA C&L Inventory.;
H302 (95.45%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

For the treatment of testicular cancer, as well as hypercalcemia and hypercalciuria associated with a variety of advanced forms of cancer.

Livertox Summary

Plicamycin, which was formerly known as mithramycin, is an antibiotic that is used as an anticancer agent in the therapy of testicular and germ cell cancers. Plicamycin causes acute hepatic injury that arises within days of starting therapy, but is usually transient and asymptomatic and rarely leads to jaundice. Plicamycin has not been approved for use as cancer chemotherapy in the United States, but continues to be used on an investigational basis.

Drug Classes

Antineoplastic Agents

Therapeutic Uses

Mesh Heading: Antibiotics, antineoplastic, fluorescent dyes, nucleic acid synthesis inhibitors, protein synthesis inhibitors
Plicamycin is of limited value in the treatment of neoplastic disease because of its severe toxicity.
Because of low incidence of testicular tumors (est. to be 1% of all tumors), number of cases evaluated is limited.
It has been beneficial in patients with disseminated testicular carcinomas, especially of the embryonal-cell type, but has been largely superseded by other drug regimens, particularly vinblastine, cisplatin, and bleomycin.
For more Therapeutic Uses (Complete) data for MITHRAMYCIN (12 total), please visit the HSDB record page.

Pharmacology

Plicamycin is lethal to Hela cells in 48 hours at concentrations as low as 0.5 micrograms per milliliter of tissue culture medium. Plicamycin has shown significant anti-tumor activity against experimental leukemia in mice when administered intraperitoneally.
Plicamycin is an antibiotic isolated from the bacterium Streptomyces plicatus with antineoplastic activity. Plicamycin, also known as mithramycin, binds to the minor groove of DNA at GC-rich sites, resulting in inhibition of RNA synthesis; this agent also inhibits mRNA expression, resulting in a reduction in protein synthesis. In addition, plicamycin may inhibit bone resorption by down regulating transcription of c-src, an oncogene involved in bone metabolism and resorption. (NCI04)

MeSH Pharmacological Classification

Calcium-Regulating Hormones and Agents

ATC Code

L - Antineoplastic and immunomodulating agents
L01 - Antineoplastic agents
L01D - Cytotoxic antibiotics and related substances
L01DC - Other cytotoxic antibiotics
L01DC02 - Plicamycin

Mechanism of Action

Plicamycin is presumed to inhibit cellular and enzymic RNA synthesis by forming a complex with DNA. Plicamycin may also lower calcium serum levels by inhibiting the effect of parathyroid hormone upon osteoclasts or by blocking the hypercalcemic action of pharmacologic doses of vitamin D.
The exact mechanism of action is unknown. However, it has been shown that plicamycin forms a complex with DNA in the presence of magnesium or other divalent cations, thereby inhibiting DNA-dependent or DNA-directed RNA synthesis.
Plicamycin is believed to lower serum calcium concentrations, but the exact mechanism is unknown. It may act by blocking hypercalcemic action of vitamin D or by inhibiting the effect of parathyroid hormone on osteoclasts. Plicamycin's inhibition of DNA-dependent RNA synthesis appears to render osteoclasts unable to fully respond to parathyroid hormone with the biosynthesis necessary for osteolysis.
The aureolic acid antitumor antibiotic mithramycin (MTM) inhibits both cancer growth and bone resorption by cross-linking GC-rich DNA, thus blocking binding of Sp-family transcription factors to gene regulatory elements. Transcription of c-src, a gene implicated in many human cancers and required for osteoclast-dependent bone resorption, is regulated by the binding of Sp factors to specific elements in its promoter. Therefore, this gene represents an important anticancer target and a potential lead target through which MTM displays its so far uncharacterized action against osteoclastic bone resorption. Here we demonstrate, using DNA binding studies, promoter reporter assays, and RT-PCR, that MTM inhibits Sp binding to the c-src promoter region, thereby decreasing its expression in human cancer cells. Furthermore, selected mithramycin analogues, namely, premithramycin B, mithramycin SK, 7-demethylmithramycin, 4E-ketomithramycin, and 4C-ketodemycarosylmithramycin, generated through combinatorial biosynthesis, were compared with MTM for their ability to block Sp binding to the c-src promoter. Although most of the tested compounds lost their ability to bind to the DNA, alteration of the MTM 3-pentyl side chain led to a compound (mithramycin SK) with the same DNA binding specificity but with lower binding affinity than MTM. While this compound was comparable to MTM in promoter reporter, gene expression, and anticancer assays, given its weaker interaction with the DNA, it may be much less toxic than MTM. The results presented here supplement recent findings and, moreover, allow new conclusions to be made regarding both the structure-activity relationships, particularly with respect to the alkyl side chains, and the mechanism of action of aureolic acid drugs.
Mithramycin is an mRNA synthesis inhibitor that has been used to decrease bone resorption in patients with humoral hypercalcemia and Paget's disease. During studies on the mechanism of action of mithramycin it became clear that the compound has a direct inhibitory effect on osteoclastic bone resorption in the in vitro bone slice assay. At concentrations of 0.1 - 100 nM mithramycin directly inhibited osteoclastic bone resorption dose-dependently up to 66 + or - 5% at 100 nM (mean + or - SEM, 3 expts.). Another mRNA synthesis inhibitor, actinomycin D (0.1 - 100 nM) and the protein synthesis inhibitor, cycloheximide (0.1 - 10 M), also dose-dependently inhibited osteoclastic bone resorption by 78 + or - 7% at 100 nM and 76 + or - 7% at 10 M, respectively. Mithramycin and actinomycin D at 100 nM did not affect osteoclast survival on bone slices and were therefore not cytotoxic at the concentrations used. Mithramycin (100 nM) and cycloheximide (10 M) both slightly decreased osteoctast cytoplasmic spreading. Addition of 100 nM mithramycin 6 hr after osteoclast adhesion to bone slices still inhibited subsequent resorption by 50%, indicating a continued but lesser requirement for mRNA synthesis during bone resorption. These results show that 75% of osteoclasts obtained from neonatal rat long bones are activated by adhesion to mineralized bone surfaces and require mRNA and protein synthesis in order to resorb bone in vitro.
For more Mechanism of Action (Complete) data for MITHRAMYCIN (6 total), please visit the HSDB record page.

Pictograms

Irritant

Irritant

Other CAS

97666-60-9
18378-89-7

Absorption Distribution and Excretion

Radioautography studies with 3H-labeled plicamycin in mice show that the greatest concentrations of the isotope are in the Kupffer cells of the liver and cells of the renal tubules. Plicamycin is rapidly cleared from the blood within the first 2 hours and excretion is also rapid. 67% percent of measured excretion occurs within 4 hours, 75% within 8 hours, and 90% is recovered in the first 24 hours after injection.
It is not known whether plicamycin is excreted in breast milk.
Duration of action: 7 to 10 days with a single dose.
Time to peak effect: 72 hours with a single dose.
Onset of action: When used for hypercalcemia, a reduction in plasma calcium usually occurs within 24 to 48 hours following administration.
Plicamycin is concentrated in the Kupffer cells of the liver, in renal tubular cells, and along formed bone surfaces. It may localize in areas of active bone resorption. Plicamycin also crosses the blood-brain barrier and enters the cerebrospinal fluid (CSF).

Wikipedia

Plicamycin

Drug Warnings

It is recommended that plicamycin be administered by intravenous infusion only to hospitalized patients by or under the supervision of a physician experienced in the use of cancer chemotherapeutic agents because of the possibility of severe reactions.
Hemorrhagic syndrome occurs in about 5% of patients who receive no more than 30 ug/kg/day for no more than 10 doses, whereas it is about 12% for higher doses.
BASELINE PLATELET COUNTS, PROTHROMBIN TIME, & BLEEDING TIME SHOULD BE DETERMINED BEFORE THERAPY IS BEGUN. THESE SHOULD BE MONITORED DURING THERAPY & FOR SEVERAL DAYS FOLLOWING LAST DOSE. SIGNIFICANT DECR IN PLATELET COUNT...OR SIGNIFICANT PROLONGATION OF PROTHROMBIN OR BLEEDING TIMES ARE INDICATIONS FOR DISCONTINUING DRUG.
METASTATIC LESIONS IN PATIENTS WITH MIXED PRIMARY TUMORS OF TESTES HAVE BEEN ONLY PARTIALLY REDUCED OR WERE UNAFFECTED... USUALLY, THESE...IDENTIFIED AS TERATOMAS, CHORIOCARCINOMAS, OR SEMINOMAS. USE...IS NOT RECOMMENDED FOR TREATMENT OF METASTASES DUE TO THESE CELL TYPES.
For more Drug Warnings (Complete) data for MITHRAMYCIN (17 total), please visit the HSDB record page.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Methods of Manufacturing

Oligosaccharide antibiotic produced by Streptomyces argillaceus n. Sp. And S. Tanashiensis. Hungarian patent 155,679 (1969 to Gyogyszerkutato Intezet).
ELABORATED DURING CULTURE OF SUITABLE STRAIN OF STREPTOMYCES, RECOVERED BY EXTRACTION WITH 1-BUTANOL, & PURIFIED BY CHROMATOGRAPHY. ELUATE CONTAINS MAGNESIUM SALT OF MITHRAMYCIN WHICH YIELDS ANTIBIOTIC ON ACIDIFICATION & ETHYL ACETATE EXTRACTION.

Analytic Laboratory Methods

GLC MASS SPECTROMETRY OF SEVERAL IMPORTANT ANTICANCER DRUGS.

Storage Conditions

Prior to reconstitution, store between 2 and 8 °C (36 and 46 °F). Store in a lightresistant container.

Interactions

Plicamycin-induced hypoprothrombinemia may increase the activity of coumarin- and indandione-derivative anticoagulants and may increase the risk of bleeding in patient receiving heparin or thrombolytic agents; concurrent use is not recommended.
Concurrent use /of nonsteroidal anti-inflammatory drugs, aspirin, dextran, dipyridamole, sulfinpyrazone, or valproic acid/ with plicamycin may increase the risk of hemorrhage because of additive or multiple actions, which may decrease the blood-clotting ability, ie, inhibition of platelet aggregation, by these medications and/or plicamycin combined with induction of hypoprothrombinemia by plicamycin and large dose of aspirin; in addition, the gastrointestinal ulcerative or hemorrhagic potential of aspirin, the nonsteroidal anti-inflammatory drugs, or sulfinpyrazone may increase the risk of hemorrhage in plicamycin-treated patients.
Concurrent use /of other bone marrow depressants, hepatotoxic medications, or nephrotoxic medications/ may increase the potential for toxicity.
Concurrent use /of vitamin D, including calcifediol and calcitriol/ may antagonize the effect of plicamycin when used as a calcium antagonist.

Stability Shelf Life

HYGROSCOPIC, DECOMP SLOWLY IN LIGHT, & DECOMP IN HEAT

Dates

Modify: 2023-08-15
1: Dutcher JP, Coletti D, Paietta E, Wiernik PH. A pilot study of alpha-interferon and plicamycin for accelerated phase of chronic myeloid leukemia. Leuk Res. 1997 May;21(5):375-80. PubMed PMID: 9225062.
2: Kennedy BJ, Torkelson JL. Long-term follow-up of stage III testicular carcinoma treated with mithramycin (plicamycin). Med Pediatr Oncol. 1995 May;24(5):327-8. PubMed PMID: 7700186.
3: Wimalawansa SJ. Dramatic response to plicamycin in a patient with severe Paget's disease refractory to calcitonin and pamidronate. Semin Arthritis Rheum. 1994 Feb;23(4):267. PubMed PMID: 8009249.
4: Yamreudeewong W, Henann NE, Fazio A, Rangaraj U. Possible severe thrombocytopenia associated with a single dose of plicamycin. Ann Pharmacother. 1992 Nov;26(11):1369-73. PubMed PMID: 1477439.
5: Thürlimann B, Waldburger R, Senn HJ, Thiébaud D. Plicamycin and pamidronate in symptomatic tumor-related hypercalcemia: a prospective randomized crossover trial. Ann Oncol. 1992 Sep;3(8):619-23. PubMed PMID: 1450043.
6: Fang K, Koller CA, Brown N, Covington W, Lin JR, Ho DH. Determination of plicamycin in plasma by radioimmunoassay. Ther Drug Monit. 1992 Jun;14(3):255-60. PubMed PMID: 1412612.
7: Papineschi F, Carulli G, Petrini M. Plicamycin-hydroxyurea association in chronic granulocytic leukemia and multidrug resistance. Haematologica. 1991 Jul-Aug;76(4):349. PubMed PMID: 1686602.
8: Loughner JE, Olek C. Comment: plicamycin infusion. DICP. 1991 Feb;25(2):215. PubMed PMID: 1829288.
9: Antimi M, Masi M, Delannoy A, Ferrant A, Doyen C, Debusscher L, Delwiche F, Stryckmans P, Papa G. The plicamycin and hydroxyurea combination chemotherapy for chronic granulocytic leukemia in myeloid transformation. Haematologica. 1990 Sep-Oct;75(5):443-6. PubMed PMID: 2151448.
10: Mutch RS, Hutson PR, Lewinsky DB. Plicamycin: bolus or infusion? DICP. 1990 Sep;24(9):885-6. PubMed PMID: 2148046.

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